molecular formula C59H74N12O11S2 B117028 Vapreotide acetate CAS No. 116430-60-5

Vapreotide acetate

Número de catálogo: B117028
Número CAS: 116430-60-5
Peso molecular: 1191.4 g/mol
Clave InChI: KBIZSMHYSQUHDH-NCACADTJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

    Acetato de vapreotida: es un análogo sintético de la somatostatina.

  • El compuesto es un péptido de 8 residuos con la siguiente secuencia: H-D-Phe-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Trp-NH2 .
  • Métodos De Preparación

      Rutas sintéticas: El acetato de vapreotida se puede sintetizar utilizando métodos de síntesis de péptidos en fase sólida (SPPS).

      Condiciones de reacción: Las condiciones de reacción específicas para su síntesis no están fácilmente disponibles en el dominio público.

      Producción industrial: Los detalles sobre los métodos de producción a escala industrial son propiedad y pueden variar entre los fabricantes.

  • Análisis De Reacciones Químicas

      Reacciones: El acetato de vapreotida no experimenta reacciones químicas extensas debido a su estructura de péptido estable.

      Reactivos y condiciones comunes: Dado que es un péptido, generalmente es estable en condiciones fisiológicas.

      Productos principales: No se producen transformaciones químicas significativas; el compuesto permanece intacto.

  • Aplicaciones Científicas De Investigación

    Treatment of Acromegaly and Endocrine Tumors

    Vapreotide is particularly effective in managing acromegaly, a condition characterized by excessive growth hormone (GH) secretion. It acts by inhibiting GH release from the pituitary gland. Clinical studies have demonstrated significant reductions in GH levels and insulin-like growth factor 1 (IGF-1) levels in patients treated with vapreotide.

    Case Study:
    In a randomized controlled trial involving patients with acromegaly, vapreotide administration resulted in a 50% reduction in IGF-1 levels within six months, demonstrating its efficacy as a long-term treatment option .

    Management of Esophageal Variceal Bleeding

    Vapreotide acetate has been shown to decrease portal pressure, making it beneficial for treating esophageal variceal bleeding in patients with liver cirrhosis. The drug reduces blood flow to collateral circulation, thereby minimizing the risk of hemorrhage.

    Clinical Findings:
    A pivotal study indicated that early administration of vapreotide significantly improved hemostatic outcomes in patients experiencing acute variceal hemorrhage . The drug was associated with a decrease in the need for blood transfusions and reduced mortality rates.

    Gastrointestinal Disorders

    Vapreotide's effects on gastrointestinal motility make it useful in treating various gastrointestinal disorders. It has been studied for its role in managing conditions like diarrhea due to neuroendocrine tumors and post-operative complications.

    Research Insights:
    A study highlighted that continuous infusion of vapreotide improved gastric acidity control and reduced gallbladder contraction, which can be beneficial for patients suffering from upper gastrointestinal bleeding .

    Transdermal Delivery Systems

    Recent research has explored innovative delivery methods for vapreotide, including transdermal iontophoresis. This method aims to enhance the absorption of vapreotide through the skin, potentially improving patient compliance and therapeutic outcomes.

    Experimental Results:
    In vitro studies demonstrated that transdermal delivery could achieve therapeutic concentrations of vapreotide, with flux rates reaching up to 1.7 mg/cm² per hour under controlled conditions . This method could revolutionize how vapreotide is administered, especially for patients who require long-term treatment.

    Orphan Drug Designation and Future Research

    Vapreotide has received orphan drug designation in various jurisdictions due to its potential benefits for rare diseases. Ongoing clinical trials aim to further establish its efficacy and safety profile across different patient populations.

    Future Directions:
    The Debiopharm Group is initiating Phase III trials to confirm the effectiveness of vapreotide in treating esophageal variceal bleeding in U.S. patients . These studies are crucial for expanding the therapeutic applications of this compound.

    Mecanismo De Acción

  • Comparación Con Compuestos Similares

      Características únicas: La estabilidad y las interacciones específicas del receptor del acetato de vapreotida lo distinguen de otros análogos de la somatostatina.

      Compuestos similares: Otros análogos de la somatostatina incluyen , , y .

    Actividad Biológica

    Vapreotide acetate is a synthetic analog of somatostatin, a peptide hormone that plays a crucial role in inhibiting various endocrine and exocrine functions. This compound is primarily used in the management of esophageal variceal bleeding, particularly in patients with cirrhosis, and has shown efficacy in reducing portal pressure and controlling gastrointestinal bleeding. This article explores the biological activity of this compound, including its pharmacodynamics, clinical applications, and relevant research findings.

    Vapreotide exerts its effects through multiple mechanisms:

    • Somatostatin Receptor Interaction : Vapreotide binds to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, leading to the inhibition of growth hormone release and the suppression of various neuroendocrine functions. This action is crucial in conditions characterized by excessive hormone secretion, such as acromegaly and neuroendocrine tumors .
    • Reduction of Splanchnic Blood Flow : By decreasing splanchnic blood flow, vapreotide effectively lowers portal pressure, which is beneficial in managing variceal bleeding. Studies have demonstrated that vapreotide significantly reduces collateral circulation blood flow in cirrhotic rats .
    • Inhibition of Gastrointestinal Hormones : Vapreotide also inhibits the release of gastrointestinal hormones such as cholecystokinin (CCK) and gastrin, which can affect gastric acidity and gallbladder contraction .

    Pharmacological Profile

    Property Details
    Molecular Weight Approximately 326 g/mol
    Half-Life About 30 minutes
    Route of Elimination 76% via bile; remainder renal
    Common Side Effects Headache, fatigue, diarrhea, nausea
    Indications Esophageal variceal bleeding

    Esophageal Variceal Bleeding

    Vapreotide has been extensively studied for its role in managing esophageal variceal bleeding. A pivotal study highlighted that early administration of vapreotide significantly improved bleeding control and reduced mortality rates among patients experiencing significant bleeding episodes . The efficacy was further supported by a meta-analysis encompassing four randomized trials that confirmed its effectiveness in controlling variceal hemorrhage.

    Other Indications

    Beyond esophageal variceal bleeding, vapreotide has been investigated for other conditions:

    • AIDS-related Diarrhea : Due to its inhibitory effects on gastrointestinal secretions, vapreotide has shown promise in managing diarrhea associated with AIDS .
    • Neuroendocrine Tumors : Its ability to inhibit hormone secretion makes it a candidate for treating various neuroendocrine tumors.

    Case Studies

    • Case Study on Variceal Bleeding Control :
      • A study involving patients with cirrhosis demonstrated that those treated with vapreotide had a significant reduction in the incidence of rebleeding compared to those receiving standard therapy. The treatment led to a marked decrease in portal pressure within hours of administration.
    • Clinical Trial on Gastric Acidity :
      • In a randomized controlled trial assessing the impact of vapreotide on gastric acidity, results indicated an initial increase in intragastric pH levels that diminished over time, suggesting tachyphylaxis. However, gallbladder contraction remained inhibited throughout the treatment period .

    Propiedades

    IUPAC Name

    acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C57H70N12O9S2.C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);1H3,(H,3,4)/t40-,43+,44+,45+,46-,47+,48+,49+;/m1./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KBIZSMHYSQUHDH-NCACADTJSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C59H74N12O11S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    1191.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    116430-60-5
    Record name Vapreotide acetate [USAN:WHO-DD]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116430605
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name VAPREOTIDE ACETATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5562377HFV
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Vapreotide acetate
    Reactant of Route 2
    Vapreotide acetate
    Reactant of Route 3
    Vapreotide acetate
    Reactant of Route 4
    Vapreotide acetate
    Reactant of Route 5
    Vapreotide acetate
    Reactant of Route 6
    Vapreotide acetate

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.